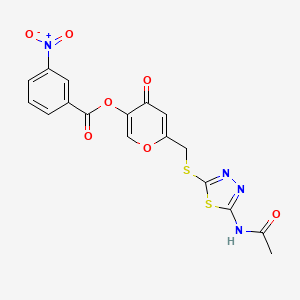

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Description

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate features a pyran-4-one core modified with a thiadiazole-thioether linkage and a 3-nitrobenzoate ester. This article provides a comparative analysis with structurally similar compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O7S2/c1-9(22)18-16-19-20-17(30-16)29-8-12-6-13(23)14(7-27-12)28-15(24)10-3-2-4-11(5-10)21(25)26/h2-7H,8H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEQCZXADREAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyran ring and a thiadiazole moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O5S, with a molecular weight of approximately 416.4 g/mol. The presence of various functional groups enhances its reactivity and biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O5S |

| Molecular Weight | 416.4 g/mol |

| Key Functional Groups | Acetamido, Thiadiazole, Pyran |

Synthesis

The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate typically involves multi-step reactions that include the formation of the thiadiazole and pyran rings followed by the introduction of the acetamido and nitrobenzoate groups. The synthetic pathway is critical for obtaining the desired biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.82 ± 0.6 |

| Compound B | HeLa | 2.5 ± 0.7 |

These results suggest that modifications to the thiadiazole structure can enhance anticancer activity significantly .

Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity, which is crucial in the treatment of Alzheimer's disease. In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than donepezil, a standard treatment for Alzheimer's:

| Compound | IC50 (µM) |

|---|---|

| 6a | 0.6 ± 0.05 |

| 6b | 1.82 ± 0.6 |

These findings indicate that the compound could serve as a lead for developing new anti-Alzheimer agents .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors in the body. For example, the anticholinesterase activity is attributed to the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function.

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran:

- Case Study on Anticancer Effects : A study involving MCF-7 breast cancer cells showed that treatment with thiadiazole derivatives led to significant apoptosis compared to untreated controls.

- Case Study on Neuroprotective Effects : In vivo models demonstrated that compounds with similar structures improved cognitive function in Alzheimer’s disease models by reducing AChE activity.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

- Pyran Ring : A six-membered ring containing one oxygen atom.

- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.

- Acetamido Group : An amide functional group that enhances solubility and biological activity.

These structural features contribute to the compound's diverse potential applications.

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Compounds with thiadiazole and pyran structures have been reported to exhibit antimicrobial properties. Research indicates that derivatives of thiadiazole can inhibit the growth of various pathogens, suggesting that 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate may also possess similar activity .

-

Antiviral Properties :

- The acetamido group in conjunction with thiadiazole derivatives has shown promise in inhibiting viral replication. For instance, related compounds have been effective against HIV by interfering with viral transcription processes . This suggests potential for further exploration of the compound in antiviral drug development.

-

Anti-Cancer Activity :

- The unique combination of functional groups may allow this compound to interact with biological targets involved in cancer progression. Preliminary studies on similar compounds indicate that they can induce apoptosis in cancer cells, warranting further investigation into this compound's effects on various cancer cell lines .

Agricultural Applications

-

Pesticidal Properties :

- The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Compounds containing thiadiazole derivatives have been studied for their ability to act against agricultural pests and pathogens, indicating that 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate could be developed as an agrochemical agent .

-

Plant Growth Regulators :

- Research into similar compounds has shown that they can enhance plant growth and resistance to stressors. This aspect could be explored further with the target compound to assess its efficacy as a plant growth regulator.

Materials Science Applications

- Corrosion Inhibition :

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to 6-(((5-acetamido-1,3,4-thiadiazol-2-y)thio)methyl)-4-oxo-4H-pyran exhibited significant antibacterial activity at low concentrations.

Case Study 2: Antiviral Properties

Research on acetamide derivatives demonstrated their ability to inhibit HIV replication by targeting the viral transcription process. The findings suggest that modifications similar to those present in 6-(((5-acetamido-1,3,4-thiadiazol-2-y)thio)methyl)-4-oxo-4H-pyran could enhance antiviral potency.

Comparison with Similar Compounds

Thiadiazole Derivatives with Acetamido Modifications

- Target Compound : The thiadiazole ring is substituted with an acetamido group at position 5 and a thioether-linked methylpyran-4-one. The 3-nitrobenzoate ester introduces electron-withdrawing effects.

- Key Analogs :

- (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (4a) : Features a 2-methylbenzamido group on thiadiazole and a pyran core with multiple acetates .

- 6-(5-Acetamido-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzoic Acid (9) : Substituted with acetamido-thiadiazole on a dimethoxybenzoic acid core .

- Cefazolin Sodium : Contains a 5-methyl-thiadiazole-thioether group in a cephalosporin antibiotic framework .

Key Differences :

- The target compound’s 3-nitrobenzoate ester contrasts with analogs bearing methyl, methoxy, or carboxylate groups, which alter solubility and electronic properties.

- The pyran-4-one core differs from cephalosporin (β-lactam) or benzoic acid backbones in other analogs, impacting biological target specificity.

Physicochemical Properties

Target Compound (Theoretical)

- Melting Point : Estimated >200°C (based on nitro group’s crystalline stabilizing effects).

- Solubility : Low aqueous solubility due to nitro and ester groups; soluble in DMSO or DMF.

Experimental Data for Analogs

Table 2: Property Comparison

Target Compound (Inferred)

Thiadiazole-thioether motifs in analogs like Cefazolin exhibit β-lactamase resistance and broad-spectrum antibacterial activity .

Analog Bioactivity

- Compound 4a-4q : Demonstrated moderate antibacterial activity against S. aureus (MIC: 8–32 µg/mL) .

- Cefazolin Sodium : Clinically used against Gram-positive bacteria; MIC for S. aureus: ≤1 µg/mL .

Key Insight : The target compound’s nitro group could improve membrane permeability but may reduce metabolic stability compared to methyl or methoxy analogs.

Stability and Pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.